(3-Butyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid
Description
(3-Butyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid is a phthalazine derivative characterized by a butyl substituent at the 3-position, a ketone group at the 4-position, and an acetic acid moiety at the 1-position of the phthalazine core. Its molecular formula is C₁₄H₁₆N₂O₃, with a molecular weight of 260.29 g/mol . The acetic acid group and substituent variations critically influence its physicochemical properties and bioactivity.
Properties
IUPAC Name |
2-(3-butyl-4-oxophthalazin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-2-3-8-16-14(19)11-7-5-4-6-10(11)12(15-16)9-13(17)18/h4-7H,2-3,8-9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMQWJNOZJWXYCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C(=O)C2=CC=CC=C2C(=N1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of phthalazinone derivatives with butylating agents under controlled conditions. The reaction typically involves the use of strong bases and organic solvents to facilitate the formation of the butyl group on the phthalazinone ring.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions involving the use of catalysts to improve yield and purity. The process involves multiple steps, including purification and crystallization, to obtain the final product in high purity.
Chemical Reactions Analysis
(3-Butyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions involve replacing one or more atoms in the compound with different atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles are employed depending on the desired substitution.
Major Products Formed:
Oxidation: Higher oxidation state derivatives of the compound.
Reduction: Reduced forms of the compound.
Substitution: Substituted derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Research indicates that phthalazine derivatives, including (3-butyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid, exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit the growth of various bacterial strains, making them candidates for developing new antibiotics .
2. Anti-inflammatory Effects
Preliminary studies suggest that this compound may possess anti-inflammatory properties. It has been evaluated in models of inflammation where it demonstrated the ability to reduce inflammatory markers . This opens avenues for its use in treating inflammatory diseases.
3. Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism for potential therapeutic applications in oncology . Further research is necessary to understand its efficacy and safety in vivo.
Biochemical Applications
1. Proteomics Research
this compound is utilized in proteomics as a reagent for studying protein interactions and modifications. Its ability to bind specific biomolecules makes it valuable in elucidating complex biological pathways .
2. Enzyme Inhibition Studies
The compound serves as a tool in enzyme inhibition studies, helping researchers understand enzyme kinetics and mechanisms of action. Its structural properties allow it to interact with various enzymes, facilitating the development of enzyme inhibitors .
Material Science
1. Polymer Chemistry
In material science, this compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. Its unique structure allows for modifications that can lead to materials with tailored properties for specific applications .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal explored the antimicrobial efficacy of several phthalazine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics .
Case Study 2: Anti-inflammatory Mechanism
In another investigation, researchers assessed the anti-inflammatory effects of this compound using a carrageenan-induced paw edema model in rats. The results demonstrated a significant reduction in edema compared to the control group, suggesting its potential as an anti-inflammatory agent .
Mechanism of Action
The compound exerts its effects through specific molecular targets and pathways. The exact mechanism of action depends on the biological or chemical context in which it is used. For example, in medicinal applications, the compound may interact with enzymes or receptors to produce a therapeutic effect.
Comparison with Similar Compounds
Research Findings and Data
Table 2: Comparative Bioactivity Data (Inferred)
Biological Activity
(3-Butyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid, with the chemical formula CHNO and a molecular weight of 260.29 g/mol, is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The compound is characterized by a phthalazinone structure, which is known for various biological activities. The presence of the butyl group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHNO |
| Molecular Weight | 260.29 g/mol |
| CAS Number | 329714-50-3 |
Antimicrobial Activity
Recent studies have indicated that derivatives of phthalazinone compounds exhibit significant antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa, which are critical due to their resistance to multiple drugs. The mechanism of action appears to involve inhibition of bacterial cell wall synthesis and disruption of membrane integrity .
Antitumor Effects
Research has highlighted the potential antitumor activity of phthalazinone derivatives through their interaction with Class I PI3-kinase enzymes. Inhibiting these enzymes can lead to reduced tumor cell proliferation and survival. The specific inhibition of PI3K-a isoforms has been linked to decreased angiogenesis in tumor models, suggesting a promising avenue for cancer therapeutics .
Anti-inflammatory Properties
The compound may also possess anti-inflammatory effects. Inhibitors targeting PI3K pathways are known to modulate immune responses and reduce inflammation in various models of inflammatory diseases. This suggests that this compound could be beneficial in treating conditions such as rheumatoid arthritis and inflammatory bowel disease .
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial properties of phthalazinone derivatives found that this compound exhibited an EC50 value of approximately 2.1 μM against Pseudomonas aeruginosa, indicating moderate potency compared to existing antibiotics .
- Cancer Research : In a preclinical trial assessing the antitumor effects of PI3K inhibitors, compounds similar to this compound demonstrated significant tumor growth inhibition in xenograft models. The study emphasized the importance of selective inhibition of PI3K-a isoforms for effective cancer therapy .
Q & A
Basic Question: What are the optimal synthetic routes for (3-Butyl-4-oxo-3,4-dihydro-phthalazin-1-yl)-acetic acid, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis typically involves condensation of phthalic anhydride derivatives with hydrazine analogs, followed by alkylation and carboxylation steps. An improved one-step process for structurally similar phthalazineacetic acids (e.g., 3-[(4-bromo-2-fluorophenyl)methyl] derivatives) utilizes microwave-assisted reactions to enhance yield (85–92%) and reduce reaction time (from 24 hours to 4–6 hours) . Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
- Catalysts : Potassium carbonate or triethylamine for deprotonation.
- Temperature control : 80–100°C minimizes side reactions.
Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended .
Basic Question: What spectroscopic and crystallographic methods are most effective for structural characterization?
Methodological Answer:
- X-ray crystallography : Single-crystal analysis using SHELX programs (e.g., SHELXL for refinement) resolves stereochemistry and hydrogen-bonding networks. For example, a tert-butyl phthalazinone derivative showed a dihedral angle of 12.5° between the phthalazine and benzoate moieties, confirmed via CCDC deposition .
- NMR : and NMR (DMSO-d6) identify substituents; the butyl chain shows characteristic δ 0.8–1.5 ppm (CH) and δ 3.2–3.5 ppm (CH-N).
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical m/z 287.12 for CHNO) .
Advanced Question: How does the butyl substituent influence enzyme inhibition compared to ethyl analogs, and how can contradictory activity data be resolved?
Methodological Answer:
The butyl group enhances lipophilicity, potentially increasing membrane permeability but reducing solubility. For example, (3-Ethyl-4-oxo-phthalazin-1-yl)-acetic acid inhibits acetylcholinesterase (IC 2.3 µM) via active-site binding, while the butyl analog may exhibit lower activity due to steric hindrance . Contradictions in inhibition data (e.g., phospholipase A2 vs. lipoxygenase) can be addressed by:
- Kinetic assays : Compare values under standardized conditions (pH 7.4, 37°C).
- Molecular docking : Use AutoDock Vina to simulate binding poses; the butyl chain may occupy hydrophobic pockets in lipoxygenase but not acetylcholinesterase.
- Solubility corrections : Account for DMSO solvent effects using control experiments .
Advanced Question: What computational strategies are recommended for predicting biological activity and optimizing derivatives?
Methodological Answer:
- QSAR modeling : Train models using datasets of phthalazine analogs (e.g., PubChem BioAssay data) to correlate substituent length (ethyl vs. butyl) with IC.
- ADMET prediction : SwissADME predicts logP (butyl analog: ~2.8 vs. ethyl: ~1.9) and BBB permeability.
- DFT calculations : Gaussian 16 optimizes geometries to identify electrophilic centers (e.g., C4=O) for functionalization .
Basic Question: How can purity and stability be assessed during long-term storage?
Methodological Answer:
- HPLC : Use a C18 column (acetonitrile/water + 0.1% TFA) to monitor degradation; purity >98% is acceptable for biological assays.
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; >90% recovery indicates robustness.
- Mass balance : Compare NMR integrals of fresh vs. aged samples to detect hydrolysis (e.g., ester-to-acid conversion) .
Advanced Question: How do crystallization conditions affect polymorph formation, and how can this be controlled?
Methodological Answer:
- Solvent screening : Use Crystal16™ to test solvents (e.g., ethanol, acetone). A tert-butyl phthalazinone derivative formed monoclinic (P2/c) crystals in ethanol vs. orthorhombic in acetone .
- Additives : Seed with microcrystals or add surfactants (e.g., PEG 400) to direct nucleation.
- Temperature gradients : Slow cooling (0.5°C/hour) reduces defect formation.
Advanced Question: What strategies resolve discrepancies in enzymatic vs. cellular assay results for this compound?
Methodological Answer:
- Cellular uptake quantification : LC-MS/MS measures intracellular concentrations; low uptake (e.g., <10% extracellular) suggests permeability issues.
- Metabolite profiling : Incubate with liver microsomes (human/rat) to identify inactivation pathways (e.g., cytochrome P450 oxidation).
- Off-target screening : Use KinomeScan to rule out kinase inhibition .
Basic Question: What are the best practices for analyzing structure-activity relationships (SAR) in phthalazine derivatives?
Methodological Answer:
- Analog synthesis : Systematically vary substituents (e.g., alkyl chain length, electron-withdrawing groups).
- Bioactivity clustering : PCA analysis of IC data across enzyme targets identifies key pharmacophores.
- Crystallographic overlay : Superimpose active analogs (e.g., PDB 4XYZ) to map binding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
